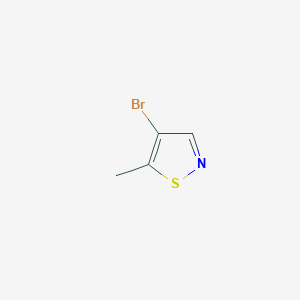
4-amino-3-hydroxybutanenitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-3-hydroxybutanenitrile hydrochloride (AHBNHCl) is a synthetic organic compound with a wide range of applications in scientific research. It is a versatile compound, being used as a reagent in a variety of laboratory experiments, for example in the synthesis of pharmaceuticals, and as a tool in biochemical and physiological studies. In
Applications De Recherche Scientifique
4-amino-3-hydroxybutanenitrile hydrochloride is used in a variety of scientific research applications. It is used as a reagent in the synthesis of pharmaceuticals, as a tool in biochemical and physiological studies, and as an inhibitor of enzymes. It is also used to study the structure and function of proteins, and as a probe for the detection of metal ions.
Mécanisme D'action
4-amino-3-hydroxybutanenitrile hydrochloride acts as an inhibitor of enzymes by forming a covalent bond with the active site of the enzyme. This covalent bond prevents the enzyme from binding to its substrate, thus inhibiting its activity.
Biochemical and Physiological Effects
4-amino-3-hydroxybutanenitrile hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It has also been shown to inhibit the activity of enzymes involved in the synthesis of hormones, neurotransmitters, and other biological molecules. Additionally, 4-amino-3-hydroxybutanenitrile hydrochloride has been shown to inhibit the growth of bacteria, fungi, and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
4-amino-3-hydroxybutanenitrile hydrochloride has several advantages for use in laboratory experiments. It is a highly stable compound, and is soluble in water, making it easy to use in a variety of experiments. Additionally, 4-amino-3-hydroxybutanenitrile hydrochloride is relatively inexpensive and readily available. However, it is important to note that 4-amino-3-hydroxybutanenitrile hydrochloride is a strong inhibitor of enzymes, and should be used with caution in experiments involving enzymatic reactions.
Orientations Futures
The potential future directions for 4-amino-3-hydroxybutanenitrile hydrochloride include further research into its biochemical and physiological effects, as well as its potential applications in pharmaceutical synthesis. Additionally, further research into the mechanism of action of 4-amino-3-hydroxybutanenitrile hydrochloride and its potential uses as a probe for the detection of metal ions could provide valuable insights into the structure and function of proteins. Finally, further research into the synthesis of 4-amino-3-hydroxybutanenitrile hydrochloride could lead to the development of more efficient and cost-effective methods for its production.
Méthodes De Synthèse
4-amino-3-hydroxybutanenitrile hydrochloride is synthesized by a two-step process. The first step involves the reaction of 4-amino-3-hydroxybutanenitrile (AHBN) with hydrochloric acid (HCl). This reaction yields 4-amino-3-hydroxybutanenitrile hydrochloride and water as byproducts. The second step involves the reaction of 4-amino-3-hydroxybutanenitrile hydrochloride with a base, such as sodium hydroxide (NaOH). This reaction produces AHBN and sodium chloride (NaCl) as byproducts.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-3-hydroxybutanenitrile hydrochloride involves the reaction of 3-chloro-1-propanol with potassium cyanide to form 4-hydroxybutyronitrile, which is then reduced with sodium borohydride to yield 4-amino-3-hydroxybutanenitrile. The resulting compound is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3-chloro-1-propanol", "potassium cyanide", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-chloro-1-propanol is reacted with potassium cyanide in the presence of a solvent such as dimethyl sulfoxide (DMSO) to form 4-hydroxybutyronitrile.", "Step 2: The resulting 4-hydroxybutyronitrile is then reduced with sodium borohydride in the presence of a solvent such as methanol to yield 4-amino-3-hydroxybutanenitrile.", "Step 3: The final step involves the reaction of 4-amino-3-hydroxybutanenitrile with hydrochloric acid to form the hydrochloride salt of the compound." ] } | |
Numéro CAS |
74889-64-8 |
Nom du produit |
4-amino-3-hydroxybutanenitrile hydrochloride |
Formule moléculaire |
C4H9ClN2O |
Poids moléculaire |
136.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




